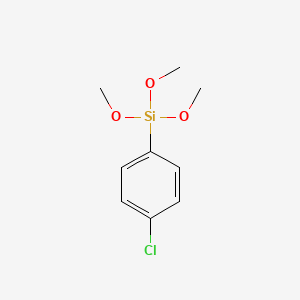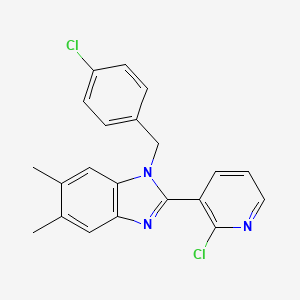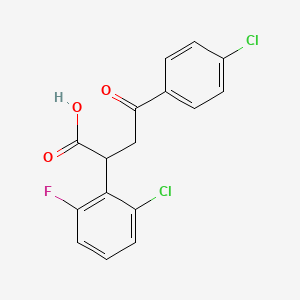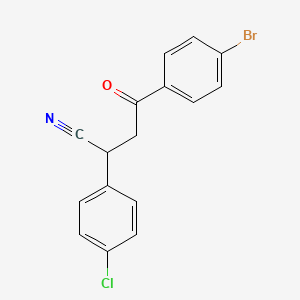
(4-Chlorophenyl)trimethoxysilane
Übersicht
Beschreibung
(4-Chlorophenyl)trimethoxysilane, commonly referred to as 4CPTMS, is a chemical compound that has been used in a wide range of applications, from laboratory experiments to industrial production. The compound is composed of a four-chlorophenyl group connected to a trimethoxysilane group. 4CPTMS has a unique structure that makes it useful in a variety of contexts. In
Wissenschaftliche Forschungsanwendungen
Adsorption and Removal of Toxic Compounds
(4-Chlorophenyl)trimethoxysilane has been explored for its potential in adsorption and removal of toxic compounds. For instance, modified montmorillonite has been used for the removal of 4-chlorophenol from aqueous solutions, demonstrating enhanced sorption uptake (Nourmoradi et al., 2016). Additionally, silica-immobilized polyoxometalates have been studied for photocatalytic degradation of aqueous 4-chlorophenol, showing potential for water purification from environmentally chlorophenol-contaminated water (Yue et al., 2002).
Nanosphere Synthesis
The compound has been used in the synthesis of amphiphilic poly(organosiloxane) nanospheres with different core−shell architectures. These nanospheres, synthesized via sequential condensation, have applications in nanotechnology and materials science (Jungmann et al., 2002).
Luminescent Materials
Studies on luminescent mono- and binuclear cyclometalated platinum(II) complexes have included the use of 4-chlorophenyl variants. These complexes are significant for their potential applications in organic light-emitting diodes and other luminescent materials (Lai et al., 1999).
Molecularly Imprinted Quantum Dots
Research on molecularly imprinted and silica-functionalized CdTe quantum dots for selective recognition of chlorophenol demonstrates the compound's role in creating highly selective and sensitive sensors for environmental monitoring (Ye et al., 2011).
Surface Modification and Crystal Structure Analysis
The compound has been utilized in the surface modification of materials, as shown in the microwave-assisted synthesis and crystal structure analysis of related compounds (Saberi et al., 2009). Additionally, research into adsorbed monolayers for nanoimprint molds through chemical vapor surface modification using related compounds has been conducted (Kubo & Nakagawa, 2010).
Chemical Synthesis and Catalysis
The compound has been synthesized and used for surface modification of tin dioxide, highlighting its role in chemical synthesis and surface science (Grüniger & Calzaferri, 1979).
Silicon Surface Modification
Trimethoxysilane end-capped polymers have been synthesized for silicon surface modification, showcasing applications in polymer science and surface engineering (Viswanathan et al., 2005).
Coupling Agents and Initiators
(4-Chlorophenyl)trimethoxysilane derivatives have been synthesized and characterized for their use as coupling agents and initiators in chemical reactions, further expanding its application in materials science and chemistry (Ma et al., 2016).
Wirkmechanismus
Target of Action
It is known that trimethoxysilane compounds are often used as precursors for the synthesis of silane coupling agents .
Mode of Action
(4-Chlorophenyl)trimethoxysilane, like other trimethoxysilane compounds, contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond . These bonds allow it to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .
Biochemical Pathways
Trimethoxysilane compounds are known to be involved in the synthesis of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Result of Action
As a trimethoxysilane compound, it is known to be a key substance in the production of silane coupling agents .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-trimethoxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYZNMNIUXTWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)Cl)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294063 | |
| Record name | 1-Chloro-4-(trimethoxysilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)trimethoxysilane | |
CAS RN |
35692-30-9 | |
| Record name | 1-Chloro-4-(trimethoxysilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35692-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(trimethoxysilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3036472.png)
![N-(3,4-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036474.png)
![4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036476.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B3036477.png)
![5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3036479.png)
![3-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3036480.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B3036482.png)
![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B3036484.png)





![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B3036495.png)